molecular formula C16H14N2O3 B1606386 Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate CAS No. 20852-34-0

Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate

Cat. No.: B1606386
CAS No.: 20852-34-0
M. Wt: 282.29 g/mol
InChI Key: WXXLGYZLPXGQLR-UHFFFAOYSA-N
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Description

Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol. It is also known by other names such as benzoic acid, 4-(2-benzoxazolylamino)-, ethyl ester . This compound is characterized by the presence of a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings.

Preparation Methods

The synthesis of ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-aminobenzoxazole in the presence of an esterifying agent such as ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in studies involving enzyme interactions and protein binding.

    Medicine: Research may explore its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring structure allows it to bind to specific sites on proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate can be compared to other benzoxazole derivatives, which also exhibit a range of biological activities. Similar compounds include:

    Benzoxazole: A simpler structure with similar chemical properties.

    2-Aminobenzoxazole: A precursor in the synthesis of ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate.

    4-Aminobenzoic acid: Another precursor used in its synthesis

Properties

IUPAC Name

ethyl 4-(1,3-benzoxazol-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-20-15(19)11-7-9-12(10-8-11)17-16-18-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXLGYZLPXGQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297260
Record name Ethyl 4-[(1,3-benzoxazol-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20852-34-0
Record name NSC114995
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-[(1,3-benzoxazol-2-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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